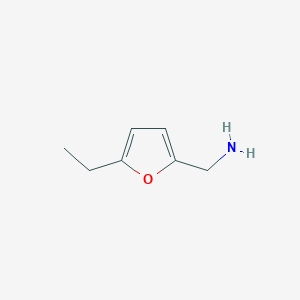

(5-Ethylfuran-2-yl)methanamine

Description

(5-Ethylfuran-2-yl)methanamine is a furan-derived amine characterized by an ethyl substituent at the 5-position of the furan ring and an aminomethyl group at the 2-position. Key physicochemical properties inferred from analogs include:

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(5-ethylfuran-2-yl)methanamine |

InChI |

InChI=1S/C7H11NO/c1-2-6-3-4-7(5-8)9-6/h3-4H,2,5,8H2,1H3 |

InChI Key |

MZJGGJLSLFTDQS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(O1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethylfuran-2-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of furan derivatives followed by amination. For instance, starting with 5-ethylfuran, the compound can be reacted with formaldehyde and ammonium chloride under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as bromination, O-alkylation, cyclization, and reduction to achieve the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) in (5-Ethylfuran-2-yl)methanamine acts as a potent nucleophile, enabling reactions with electrophiles such as alkyl halides or acyl chlorides. These reactions typically yield substituted amines or amides.

-

Mechanism : The amine attacks electrophilic centers (e.g., carbonyl carbons in acyl chlorides or alkyl halides), forming intermediates like iminium ions or alkylated amines.

-

Applications : These derivatives are valuable in organic synthesis and pharmaceutical development, particularly for creating bioactive molecules.

Hydroxyalkylation/Alkylation (HAA) Reactions

The compound can participate in HAA reactions with carbonyl compounds (e.g., aldehydes, ketones) under acidic catalysis. This process forms new carbon-carbon bonds, analogous to reactions observed in furan derivatives .

-

Example Reaction :

Reaction conditions include acid catalysts (e.g., Nafion-212 resin) and moderate temperatures (~50–100°C) .

-

Catalyst Performance :

Catalyst Reaction Type Yield Range ITQ-2 HAA (with butanal) Up to 86% Nafion-212 HAA (with furfural) ~75%

Oxidation and Reduction Reactions

The amine group undergoes oxidation or reduction, modifying its functional properties.

-

Oxidation :

-

Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the amine to imines or nitriles.

-

Example : Oxidation of the primary amine to a nitrile group (-CN).

-

-

Reduction :

-

Reagents such as hydrogen gas (H₂) with palladium catalysts (Pd/C) reduce the amine to secondary/tertiary amines.

-

Example : Reduction of imines to alkylated amines.

-

Structural Reactivity and Functional Group Interactions

The furan ring’s electron-rich nature complements the amine’s nucleophilicity, enabling diverse synthetic pathways.

-

Furan Reactivity :

-

The furan’s aromaticity allows electrophilic substitution (e.g., alkylation) under specific conditions.

-

Example : Alkylation of 5-ethylfuran to form substituted derivatives, a precursor in the compound’s synthesis.

-

-

Amine Functionalization :

-

The amine group can undergo acylation, alkylation, or condensation reactions, expanding its utility in organic chemistry.

-

Scientific Research Applications

(5-Ethylfuran-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Ethylfuran-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of furan-based methanamines are highly dependent on substituents at the 5-position of the furan ring. Key comparisons include:

(5-Phenylfuran-2-yl)methanamine Derivatives

- Activity : Derivatives with a phenyl group at the 5-position exhibit potent SIRT2 inhibition. For example, compound 20 (IC₅₀ = 38 ± 3 µM) outperformed analogs with thiourea or amide linkers, highlighting the importance of the urea linker and 4-carboxyl group on the phenyl ring .

- Physicochemical Properties :

- clogP/clogS : Compound 20 (clogP = 1.85, clogS = -4.13) demonstrated better solubility and lipophilicity than phenyl-substituted analogs with bulkier groups .

- Steric Effects : Replacement of the phenyl group with smaller substituents (e.g., methyl or ethyl) reduced inhibitory activity, suggesting steric and electronic interactions are critical for target binding .

(5-Methylfuran-2-yl)methanamine Derivatives

- Example: 2-(5-Methyl-2-furyl)ethanamine (CAS 30796-85-1) has a molecular weight of 125.17 g/mol and a simpler structure.

Ethyl vs. Phenyl Substituents

- Lipophilicity : The ethyl group increases lipophilicity compared to methyl (clogP ~2.0 estimated) but remains less aromatic than phenyl, which may reduce π-π stacking interactions with SIRT2’s hydrophobic pockets .

- Synthetic Accessibility: Ethyl-substituted analogs may be synthesized via reductive amination or Suzuki coupling, similar to phenyl derivatives (e.g., Scheme 1 in ).

Pharmacokinetic and Physicochemical Profiles

| Compound | Substituent (5-position) | Molecular Weight (g/mol) | clogP* | clogS* | SIRT2 Inhibition (IC₅₀) |

|---|---|---|---|---|---|

| (5-Ethylfuran-2-yl)methanamine | Ethyl | 125.17 | ~2.0 | ~-4.5 | Not reported |

| Compound 20 | Phenyl (4-carboxyl) | 354.36 | 1.85 | -4.13 | 38 ± 3 µM |

| 2-(5-Methyl-2-furyl)ethanamine | Methyl | 125.17 | ~1.2 | ~-3.8 | Not reported |

*Estimated based on structural analogs.

Key Research Findings

- Linker Importance : Urea and hydroxamic acid linkers in phenyl-substituted derivatives enhance SIRT2 inhibition compared to sulfonamide or amide linkers . For example, compound 21 (urea linker) showed 33 ± 3% inhibition at 10 µM, while compound 39 (sulfonamide linker) was less active .

- Substituent Position : 4-Carboxyl groups on the phenyl ring are critical for activity; replacement with 4-ethyl ester (compound 32 ) or 3-position substituents (e.g., 45–47 ) abolished efficacy .

Biological Activity

(5-Ethylfuran-2-yl)methanamine is an organic compound with the molecular formula C7H11NO, classified as a derivative of furan. This compound has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies, and relevant case studies.

The compound's structure allows it to participate in various chemical reactions, influencing its biological activity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C7H11NO |

| Molecular Weight | 125.17 g/mol |

| IUPAC Name | This compound |

| InChI Key | MZJGGJLSLFTDQS-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its amine group, which can form hydrogen bonds with various enzymes and receptors. This interaction may influence several biological pathways, leading to antimicrobial and anticancer effects. The exact molecular targets remain under investigation, but preliminary studies suggest that it may interact with specific proteins involved in cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains and found promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. A study conducted by the National Cancer Institute evaluated its effects on several cancer cell lines:

| Cancer Cell Line | Inhibition Percentage at 10 µM |

|---|---|

| HL-60 (Leukemia) | 66.37% |

| OVCAR-4 (Ovarian) | 77.34% |

| HepG2 (Liver) | 50% |

The compound demonstrated significant growth inhibition in these cell lines, indicating its potential as an anticancer agent .

Comparative Studies

Comparative studies with similar compounds reveal that this compound exhibits unique biological properties due to the ethyl substituent on the furan ring. For instance, analogs like (5-Methylfuran-2-yl)methanamine showed lower activity against the same bacterial strains and cancer cell lines, highlighting the significance of structural variations in determining biological efficacy .

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of clinically relevant pathogens. The results indicated that the compound effectively inhibited growth in multi-drug resistant strains, suggesting a potential role in treating infections where conventional antibiotics fail.

- Cancer Research : A series of derivatives based on this compound were synthesized and tested for their cytotoxic effects against various cancer cell lines. One derivative demonstrated an IC50 value lower than that of established chemotherapeutics like Doxorubicin, indicating superior efficacy in certain contexts .

Q & A

Q. What are the established synthetic routes for (5-Ethylfuran-2-yl)methanamine, and how can its purity be validated?

Synthesis typically involves reductive amination of 5-ethylfuran-2-carbaldehyde using ammonia or ammonium salts under catalytic hydrogenation. For example, hydrochloride salts of similar furan-based amines (e.g., 1-(5-ethylfuran-2-yl)methanamine hydrochloride) are synthesized via acid-mediated purification to achieve >95% purity . Purity validation employs techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, with reference to CAS registry standards (e.g., CAS 878805-97-1) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the ethyl-furan backbone and methanamine group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO for the free base).

- Infrared (IR) Spectroscopy : Identification of amine N-H stretches (~3300 cm) and furan ring vibrations (~1500 cm) .

Q. What are the primary stability considerations for storing this compound?

The compound should be stored in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation of the furan ring or amine group. Hydrochloride salts (e.g., 1-(5-ethylfuran-2-yl)methanamine hydrochloride) exhibit improved stability compared to free bases .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

Optimization strategies include:

- Catalyst Screening : Testing palladium, platinum, or nickel catalysts for reductive amination efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran) improve reaction homogeneity .

- Temperature Control : Maintaining 50–70°C balances reaction rate and byproduct suppression .

Yield tracking via gas chromatography (GC) or HPLC is critical for iterative refinement .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Contradictions often arise from assay variability (e.g., cell line specificity or concentration thresholds). A systematic approach includes:

- Meta-Analysis : Cross-referencing studies using databases like PubMed and SciFinder® with tailored search strings (e.g., CAS-based queries) .

- Dose-Response Studies : Replicating assays across multiple concentrations to establish activity thresholds .

- Structural-Activity Relationship (SAR) Modeling : Comparing substituent effects (e.g., ethyl vs. methyl groups) on bioactivity .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites on the furan ring and amine group. Molecular docking simulations can further assess binding affinities for biological targets (e.g., microbial enzymes) .

Q. How can researchers mitigate challenges in scaling up this compound synthesis for preclinical studies?

Scale-up challenges include heat dissipation and impurity accumulation. Strategies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.